molecular formula C7H12N4O2 B12946601 6-Methyl-8-nitro-1,2,3,5,6,7-hexahydroimidazo[1,2-c]pyrimidine CAS No. 113029-25-7

6-Methyl-8-nitro-1,2,3,5,6,7-hexahydroimidazo[1,2-c]pyrimidine

Cat. No.: B12946601
CAS No.: 113029-25-7
M. Wt: 184.20 g/mol
InChI Key: MJVZJWZZCKNUQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methyl-8-nitro-1,2,3,5,6,7-hexahydroimidazo[1,2-c]pyrimidine is a nitrogen-containing heterocyclic compound. This compound is part of the imidazopyrimidine family, which is known for its diverse biological activities and applications in medicinal chemistry. The structure of this compound includes a fused ring system that combines imidazole and pyrimidine rings, making it a unique and interesting molecule for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-8-nitro-1,2,3,5,6,7-hexahydroimidazo[1,2-c]pyrimidine typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a suitable diamine with a nitrile compound can lead to the formation of the imidazopyrimidine core. The nitration of the resulting compound can then introduce the nitro group at the desired position.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, specific solvents, and temperature control to facilitate the cyclization and nitration processes efficiently.

Chemical Reactions Analysis

Types of Reactions: 6-Methyl-8-nitro-1,2,3,5,6,7-hexahydroimidazo[1,2-c]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The methyl and nitro groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Reagents like halogens or alkylating agents under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups at the methyl or nitro positions.

Scientific Research Applications

6-Methyl-8-nitro-1,2,3,5,6,7-hexahydroimidazo[1,2-c]pyrimidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 6-Methyl-8-nitro-1,2,3,5,6,7-hexahydroimidazo[1,2-c]pyrimidine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The fused ring system can also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

    Imidazo[1,2-a]pyridine: Known for its wide range of applications in medicinal chemistry.

    Imidazo[1,2-b]pyridazine: Another fused heterocyclic compound with interesting biological activities.

    Imidazo[1,2-c]quinazoline: Studied for its potential therapeutic applications.

Uniqueness: 6-Methyl-8-nitro-1,2,3,5,6,7-hexahydroimidazo[1,2-c]pyrimidine is unique due to its specific substitution pattern and the presence of both methyl and nitro groups. This combination of functional groups and the fused ring system gives it distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

113029-25-7

Molecular Formula

C7H12N4O2

Molecular Weight

184.20 g/mol

IUPAC Name

6-methyl-8-nitro-2,3,5,7-tetrahydro-1H-imidazo[1,2-c]pyrimidine

InChI

InChI=1S/C7H12N4O2/c1-9-4-6(11(12)13)7-8-2-3-10(7)5-9/h8H,2-5H2,1H3

InChI Key

MJVZJWZZCKNUQE-UHFFFAOYSA-N

Canonical SMILES

CN1CC(=C2NCCN2C1)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.